

A-770041 Src family kinase selectivity profile

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Compound of Interest

Compound Name: A-770041

Cat. No.: B1664254

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Biochemical Selectivity Profile of A-770041

A-770041 is a selective inhibitor of Lck, a member of the Src family of tyrosine kinases crucial for T-cell signaling.^[2] Its selectivity has been characterized against several other members of the Src family. The compound demonstrates significantly higher potency for Lck compared to other kinases, particularly Fyn, which is also involved in T-cell receptor signaling.^{[2][4][5][6]}

The inhibitory activities of **A-770041** against a panel of Src family kinases are summarized in the table below. The data highlights its potent Lck inhibition and quantifies its selectivity over other family members.

Table 1: **A-770041** Inhibitory Activity against Src Family Kinases

Kinase	IC50 (μM)	Assay Conditions	Selectivity vs. Lck (Fold)
Lck	0.147	1 mM ATP	1
Hck	1.22	Not Specified	~8
Src	9.1	1 mM ATP	~62
Fgr	14.1	1 mM ATP	~96
Fyn	44.1	1 mM ATP	~300
Tie-2	>50	Not Specified	>340

Data compiled from multiple sources.[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

The selectivity of **A-770041** for Lck over Fyn is a key characteristic, as both kinases are involved in T-cell activation.[\[2\]](#)[\[4\]](#) **A-770041** was also tested against a broader panel of serine/threonine and tyrosine kinases, where it showed over 200-fold selectivity.[\[9\]](#)

Experimental Protocols

The following sections describe detailed, representative methodologies for the key experiments used to characterize the kinase selectivity profile of **A-770041**.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay to determine the IC₅₀ values of an inhibitor against a purified kinase. This method measures the incorporation of a radiolabeled phosphate from [γ -³³P]-ATP into a substrate peptide.

Objective: To quantify the concentration-dependent inhibition of kinase activity by **A-770041**.

Materials:

- Recombinant human Lck (or other Src family kinase)
- Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
- Substrate Peptide (e.g., 250 μ M KVEKIGEGTYGVVYK for Lck)[\[10\]](#)
- [γ -³³P]-ATP
- **A-770041** (serially diluted in DMSO)
- Phosphoric Acid (0.425% and 0.5%)
- Methanol
- Filter Paper/Plates
- Scintillation Counter

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **A-770041** in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.
- **Reaction Setup:** In a 96-well plate, combine the kinase, substrate peptide, and kinase buffer.
- **Inhibitor Addition:** Add the diluted **A-770041** or DMSO (for control wells) to the reaction mixture.
- **Initiation:** Start the kinase reaction by adding the Mg/[γ -33P]-ATP mixture. The final ATP concentration should be physiological, such as 1 mM, as used in the original characterization of **A-770041**.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Incubation:** Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).[\[10\]](#)
- **Termination:** Stop the reaction by adding 0.5% phosphoric acid.[\[10\]](#)
- **Separation:** Spot an aliquot of the reaction mixture onto a filter paper/plate. Wash the filter multiple times with 0.425% phosphoric acid to remove unincorporated [γ -33P]-ATP, followed by a final wash with methanol.[\[10\]](#)
- **Detection:** Dry the filters and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each **A-770041** concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Assay: Inhibition of Concanavalin A-Induced IL-2 Production

This protocol measures the effect of **A-770041** on T-cell activation in a cellular context by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.

Objective: To determine the EC50 of **A-770041** for the inhibition of T-cell activation.

Materials:

- Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
- Concanavalin A (Con A), a T-cell mitogen
- **A-770041** (serially diluted)
- Culture Medium (e.g., RPMI-1640)
- Human IL-2 ELISA Kit
- CO2 Incubator

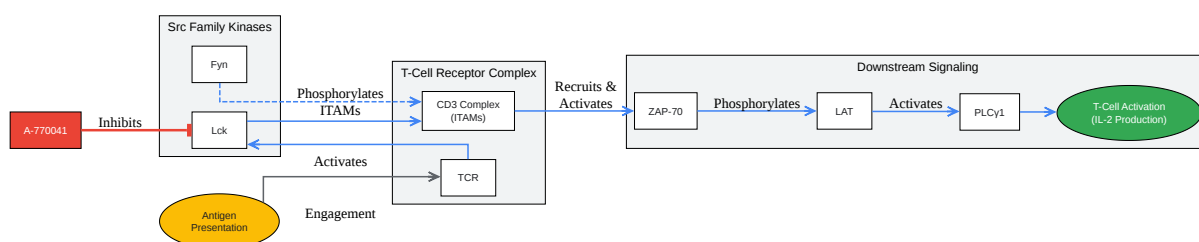
Procedure:

- Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation. If using whole blood, it can be used directly.
- Compound Addition: Add serial dilutions of **A-770041** to the cells in a 96-well plate.
- Stimulation: Add Con A to the wells to stimulate T-cell activation and IL-2 production.^{[8][11]} The final concentration of Con A may need to be optimized (e.g., 5 µg/mL).^{[12][13]}
- Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the secreted IL-2.
- IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of IL-2 production for each **A-770041** concentration compared to the Con A-stimulated control. Determine the EC50 value by

plotting the percent inhibition against the log of the inhibitor concentration. **A-770041** inhibits Con A-stimulated IL-2 production with an EC50 of approximately 80 nM.^{[1][2][14]}

Signaling Pathway and Mechanism of Action

Src family kinases, particularly Lck and Fyn, are critical for initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck is activated and phosphorylates the ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and IL-2 production. **A-770041** exerts its immunosuppressive effects by directly inhibiting Lck, thereby blocking this initial and critical step in T-cell activation.



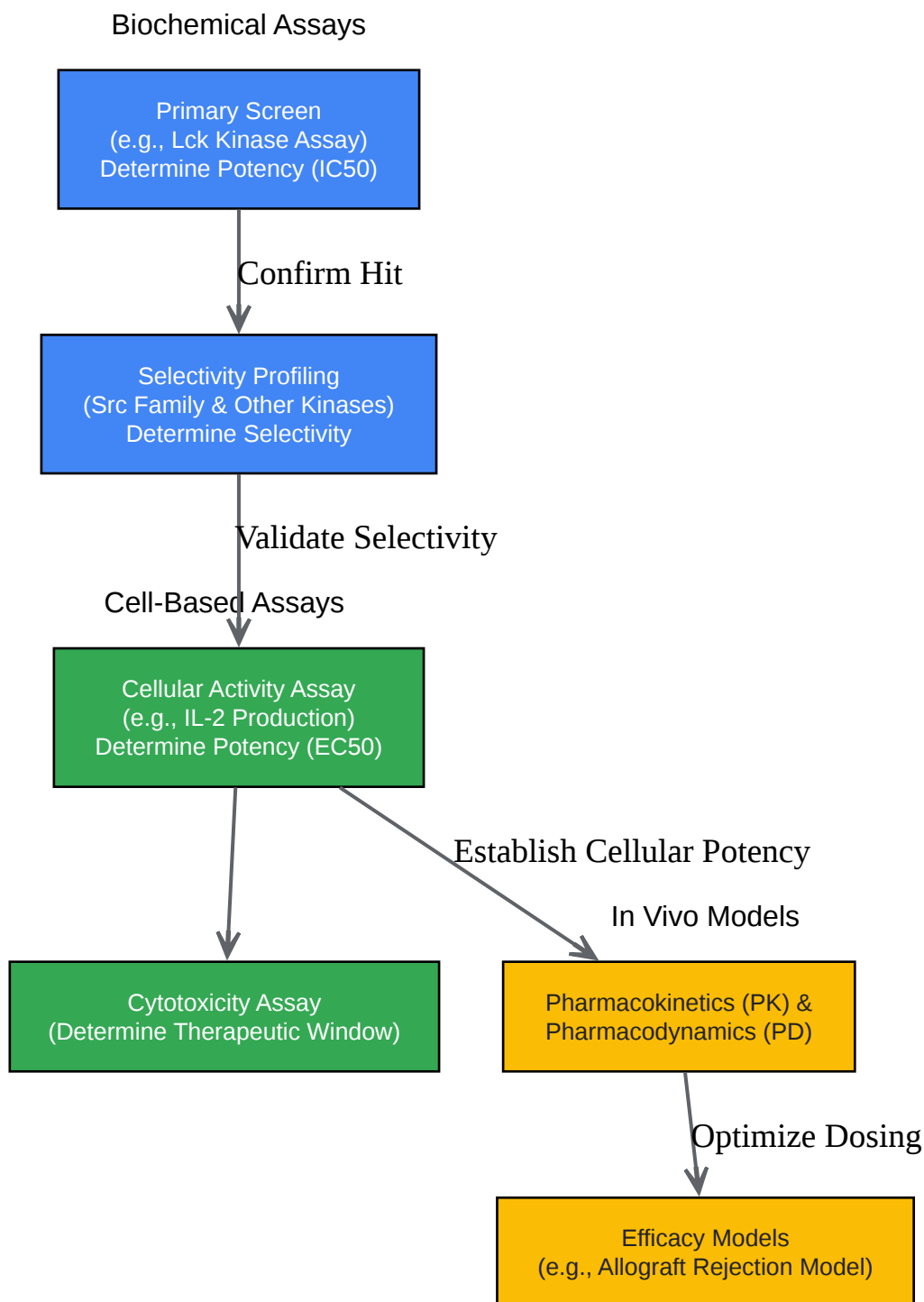
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Caption: T-Cell Receptor signaling pathway highlighting the inhibitory action of **A-770041** on Lck.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a selective kinase inhibitor like **A-770041** follows a multi-stage workflow. This process begins with broad biochemical screening to identify potent hits, followed

by increasingly complex assays to confirm selectivity and cellular activity, and finally, in vivo models to establish therapeutic efficacy.



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Caption: General workflow for the characterization of a selective kinase inhibitor like **A-770041**.

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